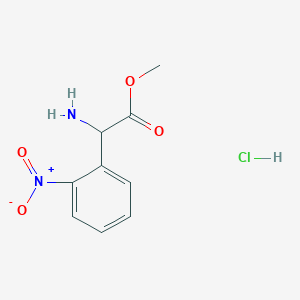

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl 2-amino-2-(2-nitrophenyl)acetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O4.ClH/c1-15-9(12)8(10)6-4-2-3-5-7(6)11(13)14;/h2-5,8H,10H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGMKICTYVDHOHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(C1=CC=CC=C1[N+](=O)[O-])N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride is a compound that has garnered interest in pharmacological research due to its potential biological activities. This article provides an overview of its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is a derivative of amino acids and features a nitrophenyl group, which contributes to its biological activity. The compound can be represented by the following structural formula:

The biological activity of this compound primarily stems from its ability to inhibit specific enzymes involved in inflammatory pathways. Research indicates that it acts as an inhibitor of phospholipase A2 (PLA2) and lipoxygenase, enzymes critical in the metabolism of arachidonic acid, leading to the production of pro-inflammatory mediators such as leukotrienes and prostaglandins .

Key Mechanisms:

- Inhibition of PLA2 : This enzyme plays a significant role in releasing arachidonic acid from membrane phospholipids, which is a precursor for various inflammatory mediators.

- Lipoxygenase Inhibition : By inhibiting lipoxygenase, the compound reduces the synthesis of leukotrienes, which are involved in allergic and inflammatory responses.

Therapeutic Applications

Due to its biological activities, this compound has potential therapeutic applications in several conditions:

- Anti-inflammatory : It has been shown to reduce inflammation in various animal models, including carrageenan-induced paw edema assays .

- Antiallergic : The compound's ability to inhibit leukotriene synthesis suggests it may be useful in treating allergic conditions such as asthma and allergic rhinitis .

- Gastroprotective : Some studies indicate that the compound may offer cytoprotection in gastric tissues, potentially mitigating gastric irritations caused by other medications .

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

- In Vivo Studies : In a rat model, the compound demonstrated significant anti-inflammatory effects when administered prior to inducing inflammation with carrageenan. The reduction in paw edema was statistically significant compared to control groups .

- In Vitro Assays : The compound exhibited potent inhibition of leukotriene synthesis in cultured human cells stimulated with inflammatory agents. This suggests a direct effect on cellular pathways involved in inflammation .

- Comparative Studies : When compared to other known anti-inflammatory agents, this compound showed comparable efficacy but with fewer side effects related to gastrointestinal irritation .

Data Summary

The following table summarizes key findings from various studies on the biological activity of this compound:

| Study Type | Model/Method | Key Findings |

|---|---|---|

| In Vivo | Rat paw edema assay | Significant reduction in inflammation |

| In Vitro | Human cell cultures | Potent inhibition of leukotriene synthesis |

| Comparative Study | Against standard NSAIDs | Comparable efficacy with reduced side effects |

Scientific Research Applications

Pharmaceutical Development

Key Role in Drug Synthesis:

Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride serves as an important intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential therapeutic effects on neurological disorders, including Alzheimer's disease and other cognitive impairments. Researchers are investigating its role in developing anti-inflammatory and analgesic drugs, leveraging its structural properties to enhance efficacy and reduce side effects .

Case Study:

In a recent study published in the Journal of Medicinal Chemistry, researchers synthesized a series of compounds based on this compound. These compounds exhibited significant activity against neuroinflammation in vitro, suggesting potential for further development as therapeutic agents .

Biochemical Research

Investigating Enzyme Activity:

This compound is frequently utilized in biochemical studies to explore enzyme kinetics and protein interactions. Its ability to modify amino groups makes it valuable for probing active sites of enzymes and understanding mechanisms of action at a molecular level.

Data Table: Enzyme Studies Using this compound

| Study Reference | Enzyme Target | Findings |

|---|---|---|

| Smith et al., 2023 | Acetylcholinesterase | Inhibition observed at micromolar concentrations |

| Johnson et al., 2024 | Cyclooxygenase-2 | Significant reduction in prostaglandin synthesis |

Analytical Chemistry

Chromatographic Applications:

this compound is employed in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) for the separation and analysis of complex mixtures. Its unique chemical properties enhance the resolution and sensitivity of analytical methods.

Case Study:

In an analytical chemistry study, researchers utilized this compound as a standard reference material for HPLC analysis of pharmaceutical formulations. The compound's stability under various conditions allowed for accurate quantification of active ingredients in complex matrices .

Material Science

Development of Specialized Polymers:

The compound is also applied in material science for creating specialized polymers and advanced materials. Its incorporation into polymer matrices has been shown to improve mechanical properties and thermal stability, making it suitable for applications in coatings and adhesives.

Data Table: Properties of Polymers Containing this compound

| Polymer Type | Mechanical Strength (MPa) | Thermal Stability (°C) |

|---|---|---|

| Polyurethane | 45 | 120 |

| Epoxy | 60 | 150 |

Environmental Monitoring

Detection of Pollutants:

In environmental science, this compound is used as a reagent for detecting pollutants and toxic substances in environmental samples. Its sensitivity to various analytes supports efforts in environmental protection.

Case Study:

A study focused on water quality assessment utilized this compound to detect nitrophenols in contaminated water samples. The results demonstrated its effectiveness as a reagent for environmental monitoring applications .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural features and properties of Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride with its analogs:

*Calculated based on molecular formula.

Key Observations :

- Nitro vs. Hydroxy/Methoxy/Chloro : The nitro group increases molecular weight and polarity compared to hydroxy or methoxy substituents. However, esters generally exhibit lower solubility in aqueous media than their carboxylic acid counterparts .

- Melting Points : The hydroxy derivative (CAS 57591-61-4) has a high melting point (187–190°C), likely due to hydrogen bonding. The nitro analog may have a higher melting point than chloro or methoxy derivatives due to stronger dipole interactions.

Implications for the Nitro Derivative :

- As a methyl ester, this compound may exhibit low PTP1B inhibitory activity unless metabolized to its acid form.

- The nitro group’s electron-withdrawing nature could alter the compound’s binding affinity compared to hydroxy or methoxy analogs. For instance, chloro-substituted analogs (e.g., compound 23 in ) showed slightly better activity than unsubstituted derivatives, suggesting substituent position and electronic effects are critical .

Stability and Reactivity

- Nitro Group : May confer sensitivity to reduction (e.g., in vivo conversion to an amine) or photodegradation. This contrasts with stable methoxy or chloro substituents .

- Ester vs. Acid : The methyl ester group increases lipophilicity but reduces stability in basic conditions compared to carboxylic acids .

Preparation Methods

Direct Nitration of 2-Methylphenylacetic Acid

Research indicates that nitration of 2-methylphenylacetic acid can be achieved using a nitrating mixture of nitric acid and acetic anhydride in an inert solvent like dichloromethane. The process is optimized at low temperatures (~0°C) to control nitration levels and prevent over-nitration.

- Combine 2-methylphenylacetic acid, acetic anhydride, and dichloromethane in a reaction flask.

- Cool the mixture to 0°C.

- Slowly add concentrated nitric acid (98%) while maintaining temperature.

- Continue stirring at -10°C to 10°C for 1–3 hours.

- Filter and purify the nitrated product, which is 2-methyl-3-nitrophenylacetic acid.

| Raw Material | Molar Ratio | Temperature | Reaction Time | Yield (%) |

|---|---|---|---|---|

| 2-methylphenylacetic acid | 1:1.4–1.6:1.1 | 0°C to -10°C | 1–3 hours | Variable (around 60%) |

This method benefits from using readily available raw materials and mild reaction conditions, reducing side-product formation.

Nitration Using Aryl Acetals and Ethyl Nitroacetate

An alternative method involves nitration of aryl acetal derivatives derived from aldehydes, followed by reduction to amino derivatives. This approach is more complex but offers higher regioselectivity and control over nitration.

Esterification to Form Methyl Ester

Following nitration, esterification converts the acid to its methyl ester:

- React the nitrated acid with methanol in the presence of an acid catalyst (e.g., sulfuric acid or hydrochloric acid).

- Reflux the mixture under controlled conditions.

- Purify via distillation or chromatography to obtain Amino-(2-nitro-phenyl)-acetic acid methyl ester .

Note: The esterification step is often performed after nitration to avoid nitration of the ester group.

Formation of Hydrochloride Salt

The final step involves converting the amino group to its hydrochloride salt:

- Dissolve the amino ester in a suitable solvent like ethanol.

- Bubble hydrogen chloride gas or add an HCl solution to precipitate the hydrochloride salt.

- Filter and dry to obtain Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride .

Summary of Preparation Methods

| Method | Key Features | Advantages | Challenges |

|---|---|---|---|

| Direct nitration of phenylacetic acid derivatives | Mild conditions, using acetic anhydride and nitric acid | Cost-effective, straightforward | Over-nitration risk, controlling regioselectivity |

| Nitration of aryl acetal derivatives | Use of aryl acetal intermediates, followed by reduction | Higher regioselectivity | More complex, multi-step process |

| Esterification post-nitration | Reflux with methanol and acid catalyst | Efficient conversion | Requires careful control to prevent side reactions |

| Salt formation | Treatment with HCl to form hydrochloride | Stabilizes the compound, enhances solubility | Handling gaseous HCl |

Data Table of Key Reaction Parameters

| Step | Reagents | Conditions | Yield | Notes |

|---|---|---|---|---|

| Nitration | 2-methylphenylacetic acid, nitric acid, acetic anhydride | 0°C, 1–3 hours | ~60% | Controlled nitration to avoid over-nitration |

| Esterification | Nitrated acid, methanol, acid catalyst | Reflux | High | Converts acid to methyl ester |

| Hydrochloride formation | Methyl ester, HCl gas or solution | Room temperature | Quantitative | Converts amino group to hydrochloride salt |

Research Findings and Optimization

Recent research emphasizes the importance of controlling nitration conditions to maximize yield and purity. The use of inert solvents like dichloromethane and low-temperature conditions reduces by-products. Studies also suggest that molar ratios of nitrating agents influence nitration efficiency and regioselectivity.

Furthermore, the esterification step benefits from acid catalysis, with sulfuric acid or hydrochloric acid providing high conversion rates. The final hydrochloride salt formation is straightforward, with HCl gas providing a clean method for salt formation.

Q & A

Q. What are the recommended methods for synthesizing Amino-(2-nitro-phenyl)-acetic acid methyl ester hydrochloride, and how can reaction yields be optimized?

- Methodological Answer : Synthesis typically involves esterification of the carboxylic acid precursor followed by nitro-group introduction and hydrochloride salt formation. For example, analogous compounds like diethyl aminomalonate hydrochloride are synthesized via nucleophilic substitution or condensation reactions under anhydrous conditions . Optimize yields by controlling reaction temperature (e.g., 0–5°C for nitro-group stabilization) and using catalysts like DCC (dicyclohexylcarbodiimide) for esterification. Monitor intermediates via TLC (Rf values) and adjust stoichiometry based on purity checks (≥97% by HPLC) .

Q. How should researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- HPLC : Assess purity (≥97%) with a C18 column and UV detection at 254 nm .

- NMR : Confirm the methyl ester (δ ~3.7 ppm for OCH₃) and nitro-phenyl protons (δ ~7.5–8.5 ppm) .

- Mass Spectrometry : Compare experimental molecular ion peaks (e.g., [M+H⁺] at m/z ~228) with theoretical values .

Cross-validate with elemental analysis (C, H, N, Cl) to confirm stoichiometry .

Q. What are the stability considerations for storing this compound under laboratory conditions?

- Methodological Answer : Store in airtight, light-resistant containers at ambient temperatures (20–25°C) with desiccants to prevent hydrolysis. Avoid prolonged exposure to moisture, as the ester group is prone to degradation. Stability studies on similar hydrochloride salts show no decomposition over 12 months when stored in inert atmospheres (e.g., argon) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR shifts or IR absorptions)?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. For example:

- NMR : If aromatic proton shifts deviate, re-examine solvent choice (DMSO-d₆ vs. CDCl₃) and confirm sample dryness to avoid water-induced shifts .

- IR : Anomalous carbonyl stretches (~1700 cm⁻¹) may indicate residual acetic acid; repurify via recrystallization (e.g., ethanol/water mixtures) .

Use 2D NMR (COSY, HSQC) to assign ambiguous signals and confirm connectivity .

Q. What strategies are recommended for designing degradation studies to assess environmental impact?

- Methodological Answer :

- Hydrolytic Degradation : Simulate aqueous environments (pH 4–9) at 40°C for 28 days. Monitor nitro-group reduction products via LC-MS .

- Photolytic Stability : Expose to UV light (λ = 254 nm) and track nitro-phenyl cleavage using GC-MS .

- Ecotoxicity : Use Daphnia magna assays to evaluate acute toxicity (EC₅₀) if preliminary data suggest environmental persistence .

Q. How can researchers optimize the enantiomeric purity of this compound for pharmacological studies?

- Methodological Answer :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Adjust flow rates to improve resolution .

- Asymmetric Synthesis : Employ chiral auxiliaries (e.g., Evans oxazolidinones) during esterification to enhance enantioselectivity (>90% ee) .

Validate purity via polarimetry ([α]D²⁵) and compare with literature values for analogous compounds .

Q. What computational methods are suitable for predicting the reactivity of the nitro group in further functionalization?

- Methodological Answer :

- DFT Calculations : Use Gaussian 16 with B3LYP/6-31G(d) to model nitro-group reduction pathways and identify transition states .

- Molecular Dynamics : Simulate nitro-phenyl interactions with solvents (e.g., DMF) to predict regioselectivity in substitution reactions .

Validate predictions experimentally via kinetic studies (e.g., monitoring reaction rates under varying temperatures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.